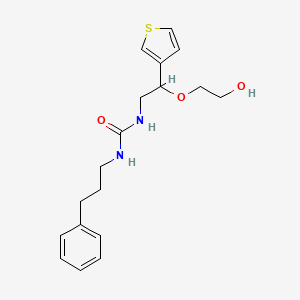![molecular formula C21H17F3N2O2 B2752767 N-(3-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 1004393-22-9](/img/structure/B2752767.png)
N-(3-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridine (TFMP) derivatives, like the compound you mentioned, are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific compound and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure .Scientific Research Applications
Materials Science
Compounds with pyridine-carboxamide structures have been extensively studied for their potential in materials science. For example, the synthesis and characterization of new aromatic polyamides and polyimides based on various molecular structures, including those with pyridine and carboxamide functionalities, have demonstrated their thermal stability, solubility, and potential for creating flexible films and coatings with enhanced physical properties (Yang & Lin, 1994), (Hsiao, Yang, & Lin, 1999). These materials are significant for applications requiring high thermal stability and mechanical strength.
Medicinal Chemistry
In medicinal chemistry, derivatives of pyridine-3-carboxamide are explored for their biological activities. For instance, compounds bearing the pyridine carboxamide moiety have shown promise as potent and selective inhibitors for various biological targets, indicating potential therapeutic applications in cancer treatment and as antifungal and antibacterial agents. Specifically, these compounds have been evaluated for their antifungal activities against phytopathogenic fungi, showing moderate to high inhibition, which could lead to the development of new fungicides (Wu et al., 2012). Additionally, derivatives have been investigated for their role in inhibiting key cellular pathways involved in cancer, such as NF-kappaB and AP-1 gene expression, which could contribute to novel anticancer therapies (Palanki et al., 2000).
Organic Synthesis
In organic synthesis, these compounds serve as valuable intermediates and catalysts for a variety of chemical reactions. For instance, they have been utilized in the synthesis of Schiff’s bases and 2-azetidinones, demonstrating their versatility in creating complex molecules with potential antidepressant and nootropic activities (Thomas et al., 2016). Moreover, the development of ligands and coordination polymers containing pyridine and carboxamide functionalities has shown significant promise in creating materials with novel structural and functional properties (Yeh, Chen, & Wang, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c1-14-4-2-7-18(10-14)25-20(28)16-8-9-19(27)26(13-16)12-15-5-3-6-17(11-15)21(22,23)24/h2-11,13H,12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWLUOWDEKGLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2752684.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2752685.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2752688.png)
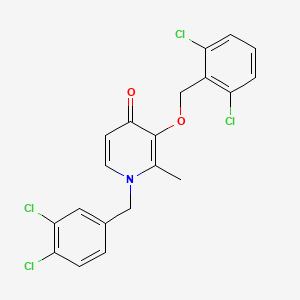
![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2752692.png)
![1,7-dimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2752693.png)
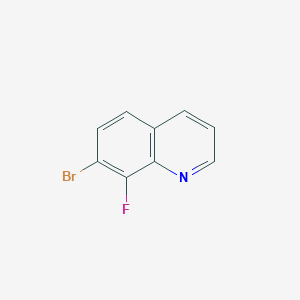
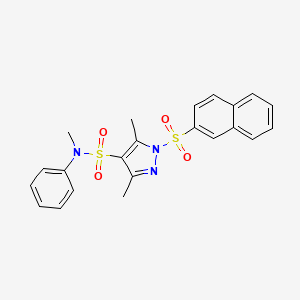

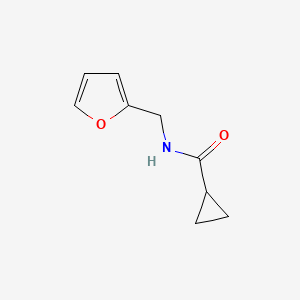
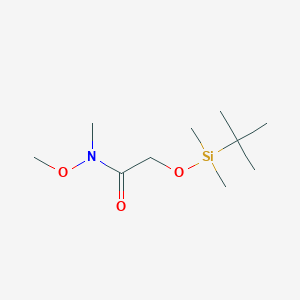
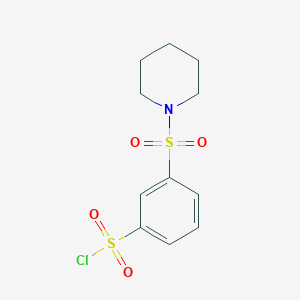
![4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2752705.png)
